molecular formula C21H19Cl2N3O3 B14098525 4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14098525
M. Wt: 432.3 g/mol
InChI Key: LRABOACMNRDSLH-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl hydrazines with diketones under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of hydroxyethyl and other functional groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine

    Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly for targeting specific biological pathways.

Industry

    Material Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H19Cl2N3O3

Molecular Weight

432.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H19Cl2N3O3/c1-10-7-11(2)20(28)13(8-10)17-16-18(25-24-17)21(29)26(5-6-27)19(16)12-3-4-14(22)15(23)9-12/h3-4,7-9,19,27-28H,5-6H2,1-2H3,(H,24,25)

InChI Key

LRABOACMNRDSLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=C(C=C4)Cl)Cl)O)C

Origin of Product

United States

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